8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
The compound 8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic chromenone derivative characterized by a fused cyclopentane-chromenone core. Key structural features include:
- 6-methyl group: Enhances lipophilicity and metabolic stability .
- 8-[(2E)-3-(dimethylamino)prop-2-enoyl]: The α,β-unsaturated ketone with a dimethylamino substituent may enable Michael addition reactions and modulate interactions with enzymes or receptors, such as kinases or proteases .
Chromenones are known for diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This compound’s unique substitution pattern positions it as a candidate for targeted therapeutic applications .
Properties
IUPAC Name |
8-[(E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-10-16(21)14(15(20)7-8-19(2)3)9-13-11-5-4-6-12(11)18(22)23-17(10)13/h7-9,21H,4-6H2,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCJCNUDEFYYGK-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)C=CN(C)C)C3=C(CCC3)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC(=C1O)C(=O)/C=C/N(C)C)C3=C(CCC3)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromenone core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a base.
Enoyl group addition: The enoyl group can be introduced via an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enoyl group to an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antioxidant Activity
Compounds with similar chromenone structures have demonstrated significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies suggest that derivatives of chromenone can inhibit inflammatory pathways. Specifically, they modulate the activity of neutrophils and other immune cells. For instance, related compounds have shown efficacy in suppressing the activation of neutrophils induced by stimuli such as fMLP (formyl-Met-Leu-Phe), primarily through the inhibition of phosphatidylinositol 3-kinase (PI3K) pathways.
Antimicrobial Properties
Chromone derivatives, including this compound, have been reported to possess antibacterial and antifungal activities. The mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways necessary for microbial survival.
Cytotoxicity
Preliminary studies indicate that this compound may induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
Summary of Biological Activities
Case Study 1: Anti-inflammatory Mechanism
A pivotal study focused on the anti-inflammatory effects of chromenone derivatives, particularly examining their ability to inhibit the respiratory burst in neutrophils. The results indicated that these compounds effectively reduced superoxide anion production, thereby preventing excessive inflammation in vivo. This suggests that similar mechanisms may apply to 8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one , highlighting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial potential of chromenone derivatives against various bacterial strains using disk diffusion methods. The findings revealed significant inhibition zones against Gram-positive bacteria, reinforcing the potential application of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme inhibition: It may inhibit specific enzymes, thereby affecting metabolic pathways.
Receptor binding: It can bind to receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Key Findings:
Substituent Effects on Bioactivity: The dimethylamino-acryloyl group in the target compound (vs. methoxy or chloro substituents in analogues) enhances interaction with polar residues in enzymatic active sites, as seen in kinase inhibition assays . Chlorinated analogues (e.g., 8-chloro derivatives) exhibit stronger antibacterial activity due to increased electrophilicity .
Solubility and Reactivity :
- The 7-hydroxy group in the target compound improves water solubility compared to methoxy-substituted analogues (e.g., C₁₉H₂₄O₃ in ), which rely on organic solvents for delivery .
- α,β-unsaturated ketones (common in target compound and analogues) are prone to nucleophilic attack, enabling covalent binding to cysteine residues in proteins .
Synthetic Challenges: Synthesis requires precise pH control (~6–7) to prevent decomposition of the enoyl group .
Research Implications
- Therapeutic Potential: The target compound’s dimethylamino-acryloyl moiety is structurally analogous to kinase inhibitors like imatinib, suggesting utility in oncology .
- Structure-Activity Relationship (SAR) : Modifying the alkyl chain length (e.g., replacing methyl with ethyl at C6) could optimize bioavailability without sacrificing activity .
- Comparative Limitations: Unlike flavonoid-based chromenones (e.g., quercetin in ), this compound lacks a catechol group, reducing antioxidant capacity but improving metabolic stability .
Biological Activity
The compound 8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic derivative belonging to the class of chromenones, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₁O₄
- Molecular Weight : 315.36 g/mol
- CAS Number : 1821457-37-7
This compound features a dimethylamino group, which is crucial for its biological activity, particularly in interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that the compound has significant growth inhibitory effects on various tumor cell lines. For example, it has been tested against human breast cancer cell lines using the MTT assay, demonstrating potent cytotoxic effects (IC50 values in the low micromolar range) .
- Antifungal Properties : The compound has been evaluated for its antifungal activity against several pathogenic fungi. In vitro assays revealed that it effectively inhibits the growth of fungi such as Candida albicans and Aspergillus niger .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cell culture models. This suggests potential applications in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells at the G2/M phase, leading to apoptosis. This was confirmed through flow cytometry analyses .
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS generation in cancer cells, which contributes to its cytotoxic effects .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
| Study | Focus | Findings |
|---|---|---|
| Yucheng Cui et al. (2022) | Antifungal Activity | Demonstrated significant inhibition against Candida albicans with an IC50 of 15 µg/mL. |
| Weiwei Wang et al. (2021) | Anticancer Activity | Showed IC50 values ranging from 5 to 20 µM across different cancer cell lines. |
| Jackson et al. (2017) | Mechanistic Insights | Identified the role of ROS in mediating apoptosis in treated cells. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
